molecular formula C9H19NO2S B13205823 N-Methyl-1-(1-methylcyclohexyl)methanesulfonamide

N-Methyl-1-(1-methylcyclohexyl)methanesulfonamide

Cat. No.: B13205823
M. Wt: 205.32 g/mol
InChI Key: SYCCAGWHFUFFFU-UHFFFAOYSA-N
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Description

N-Methyl-1-(1-methylcyclohexyl)methanesulfonamide (CAS 1850377-11-5) is a chemical compound supplied for research and development purposes. This advanced organic intermediate has a molecular formula of C9H19NO2S and a molecular weight of 205.32 g/mol . Methanesulfonamide derivatives are of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Scientific studies highlight that compounds featuring a methanesulfonamide (SO2Me) moiety can serve as key pharmacophores in the design of selective enzyme inhibitors . For instance, such derivatives are actively investigated as potential selective cyclooxygenase-2 (COX-2) inhibitors, which is a well-established target for anti-inflammatory drugs with an improved gastric safety profile . The structural features of this compound make it a valuable building block for constructing more complex molecules for pharmaceutical and biological screening. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. All information provided is for research purposes.

Properties

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

N-methyl-1-(1-methylcyclohexyl)methanesulfonamide

InChI

InChI=1S/C9H19NO2S/c1-9(6-4-3-5-7-9)8-13(11,12)10-2/h10H,3-8H2,1-2H3

InChI Key

SYCCAGWHFUFFFU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)CS(=O)(=O)NC

Origin of Product

United States

Preparation Methods

Direct N-Alkylation of Methylamine with 1-Methylcyclohexyl Chloride Derivatives

This method involves the nucleophilic substitution of a suitable alkyl halide with methylamine:

Step Description Reagents & Conditions Yield & Notes
1 Synthesis of 1-methylcyclohexyl chloride Methylcyclohexane + N-chlorosuccinimide (NCS) or SOCl₂ Typically high yield; requires controlled conditions to prevent poly-chlorination
2 Nucleophilic substitution with methylamine Methylamine in ethanol or methanol, reflux Moderate to high yield; reaction monitored via TLC

Limitations: Over-alkylation and formation of secondary amines can occur; hence, reaction conditions must be optimized to favor mono-alkylation.

Formation of the Amine via Reductive Amination

An alternative involves reductive amination of the corresponding ketone:

Step Description Reagents & Conditions Yield & Notes
1 Preparation of 1-methylcyclohexanone Methylation of cyclohexanone High yield, commercially available or synthesized via methylation of cyclohexanone
2 Reductive amination with methylamine Methylamine + NaBH₃CN or catalytic hydrogenation Efficient, high selectivity, suitable for scale-up

Advantages: Produces a more controlled amine intermediate with fewer side products.

Amidation and Sulfonamide Formation

The final step involves converting the amine into the sulfonamide:

Step Description Reagents & Conditions Yield & Notes
1 Reaction of amine with sulfonyl chloride N-Methyl-1-(1-methylcyclohexyl)methanesulfonyl chloride + base (e.g., pyridine or triethylamine) High yield; reaction performed at 0-25°C
2 Purification Acid-base workup, recrystallization Purity >98%; suitable for pharmaceutical applications

Specific Methodologies Verified in Literature

Patent-Driven Synthesis (WO2004080945A1)

A notable patent describes an impurity-free, scalable process involving the reaction of N-methylformamide with 1-chloromethylnaphthalene, followed by hydrolysis to generate the amine. Although focused on related compounds, the methodology demonstrates the utility of formamide derivatives as amine precursors, which could be adapted for the target compound by substituting appropriate cyclohexyl derivatives.

Multi-Step Synthesis via Cyclohexyl Precursors

Research indicates that starting from methylcyclohexyl derivatives, the synthesis proceeds through halogenation, amination, and sulfonamide formation:

  • Halogenation: Methylcyclohexane is converted to methylcyclohexyl halides.
  • Amination: Nucleophilic substitution with methylamine.
  • Sulfonamide Formation: Reaction with sulfonyl chlorides yields the desired sulfonamide.

Enantioselective and Optimized Protocols

Although no direct enantioselective synthesis is documented for this specific compound, analogous methods involve chiral catalysts or auxiliaries during the amination or sulfonamide formation stages to control stereochemistry.

Data Summary Table

Method Starting Material Key Reagents Reaction Type Advantages Limitations
N-Alkylation Methylcyclohexyl chloride Methylamine Nucleophilic substitution Simple, scalable Over-alkylation risk
Reductive amination Methylcyclohexanone Methylamine + NaBH₃CN Reductive amination High selectivity Requires ketone precursor
Sulfonamide formation Amine + Sulfonyl chloride Pyridine or TEA Nucleophilic acyl substitution High yield, straightforward Moisture-sensitive

Chemical Reactions Analysis

N-Methyl-1-(1-methylcyclohexyl)methanesulfonamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-Methyl-1-(1-methylcyclohexyl)methanesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce the sulfonamide functional group into various molecules. This can be useful in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate the role of sulfonamide groups in enzyme inhibition and protein interactions.

    Medicine: Sulfonamide derivatives are known for their antibacterial properties. This compound may be explored for its potential as an antibacterial agent.

    Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of N-Methyl-1-(1-methylcyclohexyl)methanesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to enzyme inhibition. This interaction can disrupt the normal function of the enzyme, resulting in various biological effects .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Sulfonamide Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Applications Reference
N-Methyl-1-(1-methylcyclohexyl)methanesulfonamide 1-methylcyclohexyl, methyl C₁₀H₁₉NO₂S 217.33 Pharmaceutical intermediate -
N-Methyl-1-(p-tolyl)methanesulfonamide p-tolyl, methyl C₉H₁₃NO₂S 199.27 High-purity API intermediate
Oclacitinib Maleate (core structure) Pyrrolopyrimidine, cyclohexyl C₁₇H₂₄N₄O₂S 348.46 JAK inhibitor (veterinary)
Tolylfluanid Dichlorofluoro, dimethylamino C₁₀H₁₃Cl₂FN₂O₂S₂ 383.26 Fungicide
N-(3-Chloro-1-methylindazol-5-yl)-4-methylbenzenesulfonamide Indazole, methylphenyl C₁₅H₁₄ClN₃O₂S 351.81 Anticancer agent

Research Findings and Trends

  • Synthetic Flexibility : Sulfonamides with aliphatic substituents (e.g., cyclohexyl) are often synthesized via nucleophilic substitution, while aromatic derivatives may require Ullmann or Buchwald-Hartwig coupling .
  • Biological Activity : Cyclohexyl groups improve metabolic stability in vivo compared to phenyl or heteroaryl groups, as seen in Oclacitinib’s pharmacokinetic profile .
  • Environmental Impact : Halogenated sulfonamides (e.g., tolylfluanid) exhibit longer environmental half-lives, raising concerns about bioaccumulation .

Biological Activity

N-Methyl-1-(1-methylcyclohexyl)methanesulfonamide is a sulfonamide compound with potential biological activities, particularly in antimicrobial and antiviral domains. This article delves into its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a methanesulfonamide group linked to a methylcyclohexyl moiety. Its unique structure is illustrated below:

Chemical Structure N Methyl 1 1 methylcyclohexyl methanesulfonamide\text{Chemical Structure }\quad \text{N Methyl 1 1 methylcyclohexyl methanesulfonamide}

The presence of the methyl group on both the nitrogen atom and the cyclohexane ring enhances its lipophilicity, potentially improving membrane permeability and bioavailability compared to simpler sulfonamides.

Antimicrobial Properties

Sulfonamides have long been recognized for their antimicrobial properties. This compound may exhibit similar activities due to its structural features. Preliminary studies suggest that this compound could act against various bacterial strains, although specific data on its efficacy is limited.

Table 1: Comparison of Antimicrobial Activity of Sulfonamides

Compound NameAntimicrobial ActivityNotes
This compoundPotentially activeStructural similarity to known sulfonamides
SulfanilamideBroad-spectrumEstablished antimicrobial activity
N-AcetylsulfamethoxazoleAntibioticUsed clinically for bacterial infections

The mechanism by which sulfonamides exert their antimicrobial effects typically involves the inhibition of bacterial folate synthesis. This is achieved through competitive inhibition of the enzyme dihydropteroate synthase, crucial for synthesizing folate from para-aminobenzoic acid (PABA) . While specific studies on this compound's mechanism are scarce, it is hypothesized that it may share similar pathways due to its structural characteristics.

Potential as a Therapeutic Agent

Given its structural properties, this compound shows promise as a therapeutic agent in various fields:

  • Antimicrobial Treatments : Its potential efficacy against bacteria suggests applications in treating infections.
  • Antiviral Properties : Initial findings indicate possible antiviral activities, warranting further investigation into its use against viral pathogens .

Case Study: Antimicrobial Activity

A study exploring the antimicrobial effects of various sulfonamides highlighted that modifications in the sulfonamide structure can significantly enhance their activity against resistant bacterial strains. While specific results for this compound are not yet published, ongoing research aims to evaluate its effectiveness in this context .

Structure-Activity Relationship (SAR)

The structure-activity relationship of sulfonamides indicates that small changes in molecular structure can lead to significant differences in biological activity. For instance:

  • Increased Lipophilicity : The methyl groups on the nitrogen and cyclohexane ring enhance the compound's ability to penetrate biological membranes.
  • Binding Affinity : Modifications can alter binding affinities to target enzymes or receptors involved in disease processes .

Table 2: Structural Features Influencing Activity

Compound NameStructural FeatureImpact on Activity
This compoundMethyl groupsEnhanced lipophilicity
MethanesulfonamideSimple structureLower membrane permeability
N,N-DimethylmethanesulfonamideTwo methyl groupsIncreased potency

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